molecular formula C25H22FNO4 B2515744 (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid CAS No. 331763-63-4

(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid

Cat. No. B2515744
CAS RN: 331763-63-4
M. Wt: 419.452
InChI Key: QGZZXPYYCHIOHR-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid, also known as Fmoc-FFB, is an important component of the Fmoc-based solid phase peptide synthesis (SPPS) process. Fmoc-FFB is a derivative of the amino acid phenylalanine, and is used in the Fmoc-SPPS process to protect the N-terminus of peptides from oxidation and other reactions. Fmoc-FFB is a versatile and widely used reagent in the synthesis of peptides, and has numerous applications in scientific research, drug discovery, and laboratory experiments.

Scientific Research Applications

Synthesis and Fluorescence Properties

(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid has been utilized in the synthesis of aromatic d-amino acids with fluorescent properties. These compounds, once synthesized, can be easily incorporated into peptide sequences by solid-phase peptide synthesis using the Fmoc strategy. The fluorescence properties of these compounds are significant, with specific amino acids showing maximum emission at different wavelengths, providing valuable tools for biochemical and medical research (Maity et al., 2015).

Role in NMR Spectroscopy

The compound has also been utilized in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, showcasing distinct conformational preferences and being used in probes and medicinal chemistry. This is due to their ability to be sensitively detected by 19F NMR, offering a valuable tool for the detailed study of molecular structures (Tressler & Zondlo, 2014).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound, such as Fmoc-amino acids, have been compared for their efficiencies as derivatization reagents in the analysis of amino acids by liquid chromatography-electrospray-tandem mass spectrometry (LC-ESI-MS/MS). This research is crucial for the development of sensitive and precise analytical methods for amino acid quantification, which has wide applications in biochemical and medical research (Uutela et al., 2009).

Biomedical Research and Hydrogel Development

The compound plays a critical role in the design and development of novel hydrogelators, biomaterials, and therapeutics. Structural and supramolecular features of Fmoc amino acids are being extensively studied to harness these properties, emphasizing its potential in biomedical research and industry (Bojarska et al., 2020).

Solid Phase Peptide Synthesis (SPPS)

This compound is pivotal in Solid Phase Peptide Synthesis (SPPS), a method used for synthesizing peptides and proteins in the field of bioorganic chemistry. The advancements in SPPS methodology, including the introduction of various solid supports, linkages, and side-chain protecting groups, have significantly been influenced by the use of Fmoc amino acids (Fields & Noble, 2009).

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZZXPYYCHIOHR-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.